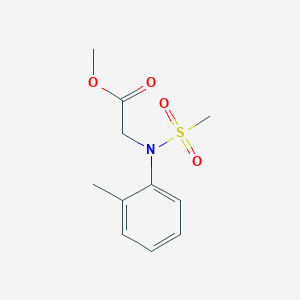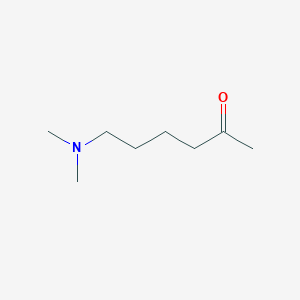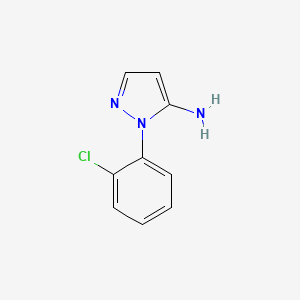![molecular formula C22H24N2O6S B2828071 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 921996-66-9](/img/structure/B2828071.png)
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación
Heterocyclic Scaffolds for Drug Design
Secondary o-hydroxybenzene sulfonamides have been used in the synthesis of dibenzo[b,f][1,4,5]oxathiazepine-5,5-dioxides and their heterocyclic analogs, representing an underexplored version of privileged tricyclic scaffolds for drug design. These compounds are produced through a regiospecific process under conventional heating conditions, leading to good to excellent yields. This strategy allows for the creation of new chemical spaces with varying substitution patterns and demonstrates the potential for constructing novel heterotricyclic scaffolds through alterations in the bis-electrophilic aromatic partner during cyclization. The cyclizations proceed via the Smiles rearrangement, highlighting the versatility of such compounds in medicinal chemistry and drug development (A. Sapegin et al., 2016).
Carbonic Anhydrase Inhibition
Unprotected primary sulfonamide groups have facilitated the formation of [1,4]oxazepine-based primary sulfonamides, exhibiting strong inhibition of therapeutically relevant human carbonic anhydrases. This dual functionality - enabling [1,4]oxazepine ring construction and acting as a zinc-binding group in enzyme inhibition - suggests potential applications in the design of inhibitors for various enzymes, underscoring the medicinal chemistry significance of sulfonamide-containing heterocycles (A. Sapegin et al., 2018).
Enzyme Inhibition and Antibacterial Activity
Synthesized ethylated sulfonamides with 1,4-benzodioxane moieties have shown notable enzyme inhibition against acetylcholinesterase, butyrylcholinesterase, lipoxygenase, and α-glucosidase, along with antibacterial properties against various strains. This study underscores the potential of such compounds in developing new therapeutic agents with multiple biological activities, indicating their applicability in addressing enzyme-related disorders and bacterial infections (M. Irshad et al., 2016).
Synthesis and Biological Screening
The synthesis of N-substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides has revealed potent antibacterial agents. The process involves the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride, followed by alkyl/aralkyl halides. The resulting compounds exhibited significant therapeutic potential against Gram-negative and Gram-positive bacterial strains, highlighting their importance in developing new antibacterial therapies (M. Abbasi et al., 2016).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6S/c1-4-9-24-17-7-5-15(12-19(17)30-14-22(2,3)21(24)25)23-31(26,27)16-6-8-18-20(13-16)29-11-10-28-18/h4-8,12-13,23H,1,9-11,14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBIZVFPEIDQGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N(C1=O)CC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-N-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2827989.png)



![2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2827994.png)

![N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2827996.png)

![3-(Iodomethyl)-4-oxa-1-azabicyclo[3.3.1]nonan-8-one](/img/structure/B2827999.png)

![methyl 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2828006.png)

![N,4-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)quinolin-2-amine](/img/structure/B2828009.png)
